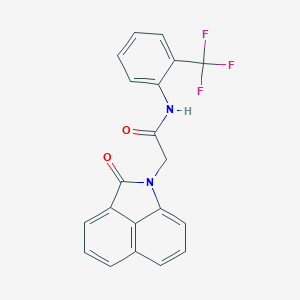
ZINC00640089
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZINC00640089 is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core structure fused with a benzene ring and a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZINC00640089 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzene Ring: The benzene ring can be introduced through a Friedel-Crafts acylation reaction, where the indole core reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the indole core is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carbonyl group in the indole core to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group or other substituents are replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield oxidized indole derivatives, while reduction reactions can yield alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ZINC00640089 involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1H)-one-donepezil Hybrids: These compounds are similar in structure and have been studied for their potential as cholinesterase inhibitors and imaging agents.
Benzo[cd]indol-2(1H)-ones:
Uniqueness
ZINC00640089 is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. This compound’s specific structure allows it to interact with molecular targets in a distinct manner, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H13F3N2O2 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H13F3N2O2/c21-20(22,23)14-8-1-2-9-15(14)24-17(26)11-25-16-10-4-6-12-5-3-7-13(18(12)16)19(25)27/h1-10H,11H2,(H,24,26) |
InChI Key |
BJLGMVSRCCPPDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B296276.png)
![3-(3,4-dimethoxyphenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296277.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B296281.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(4-ethylphenyl)acetamide](/img/structure/B296282.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2-ethylphenyl)acetamide](/img/structure/B296283.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B296286.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-(3-methylphenyl)acetamide](/img/structure/B296288.png)
![N-(2-chlorobenzyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B296293.png)
![N-(sec-butyl)-2-[cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B296294.png)
![2-[cyclohexyl(mesyl)amino]-N-isobutyl-acetamide](/img/structure/B296295.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-propylacetamide](/img/structure/B296296.png)
![2-[cyclohexyl(methylsulfonyl)amino]-N-methylacetamide](/img/structure/B296297.png)
![N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296298.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296299.png)
